BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Analysis of the Therapeutic
Window: DDD00057570 vs. SCYX-7158

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DDDO00057570

Cat. No.: B2356493

A comprehensive evaluation of the therapeutic window is crucial for the development of new
chemical entities, balancing efficacy against toxicity to ensure patient safety and optimal
therapeutic outcomes. This guide aims to provide a detailed comparison of the therapeutic
windows of two compounds: DDD00057570 and SCYX-7158 (also known as acoziborole).

While extensive research and clinical trial data are available for SCYX-7158, a thorough search
of scientific literature and public databases yielded no information on DDD00057570.
Therefore, a direct comparison of their therapeutic windows is not feasible at this time. This
guide will focus on presenting the comprehensive data available for SCYX-7158 to serve as a
benchmark for future comparisons.

SCYX-7158 (Acoziborole): A Profile

SCYX-7158, or acoziborole, is a novel, orally bioavailable benzoxaborole compound developed
for the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness, a
parasitic disease caused by Trypanosoma brucei.[1][2] A significant advantage of acoziborole is
its potential as a single-dose oral treatment for both stages of the disease, which would
revolutionize treatment in remote areas.[3][4]

Efficacy of SCYX-7158

The efficacy of SCYX-7158 has been demonstrated in both preclinical and clinical studies.

Preclinical Efficacy in Murine Models:
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In a murine model of Stage 2 HAT, SCYX-7158 was effective at various oral doses. A 100%
cure rate was observed after seven daily oral doses of 25 mg/kg.[5] Even at a lower dose of
12.5 mg/kg administered once daily for seven days, an 80% cure rate was achieved.[1][2][5]

Parameter DDDO00057570 SCYX-7158 (Acoziborole)

Murine model of Stage 2
Preclinical Model No Data Available Human African

Trypanosomiasis (HAT)[5]

12.5 mg/kg (once daily for 7
Effective Dose No Data Available days) resulted in an 80% cure
rate.[1][2][5]

25 mg/kg (once daily for 7
Optimal Dose No Data Available days) resulted in a 100% cure
rate.[5]

Clinical Efficacy in Human Trials:

A phase I/l clinical trial involving 208 patients with T.b. gambiense HAT demonstrated the high
efficacy of a single oral dose of 960 mg of acoziborole.[3][4][6] The treatment success rate at
18 months was 95% for patients with late-stage HAT and 100% for those with early-stage HAT.

[317]

Parameter DDDO00057570 SCYX-7158 (Acoziborole)

Clinical Trial Phase No Data Available Phase 1I/111[3][6]

208 patients with early- and

Patient Population No Data Available late-stage gambiense HAT[3]

[6]

Single oral dose of 960 mg[6]
[8]

Dosage No Data Available

95% in late-stage HAT; 100%

Success Rate (18 months) No Data Available )
in early-stage HAT[3][7]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0001151
https://pmc.ncbi.nlm.nih.gov/articles/PMC3125149/
https://pubmed.ncbi.nlm.nih.gov/21738803/
https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0001151
https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0001151
https://pmc.ncbi.nlm.nih.gov/articles/PMC3125149/
https://pubmed.ncbi.nlm.nih.gov/21738803/
https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0001151
https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0001151
https://www.europeanpharmaceuticalreview.com/news/177014/could-acoziborole-eliminate-sleeping-sickness-in-africa/
https://www.sanofi.com/en/media-room/press-releases/2022/2022-11-30-07-00-00-2564640
https://pubmed.ncbi.nlm.nih.gov/36460027/
https://www.europeanpharmaceuticalreview.com/news/177014/could-acoziborole-eliminate-sleeping-sickness-in-africa/
https://dndial.org/artigos_cientificos/2022/efficacy-and-safety-of-acoziborole-in-patients-with-human-african-trypanosomiasis-caused-by-trypanosoma-brucei-gambiense-a-multicentre-open-label-single-arm-phase-2-3-trial/
https://www.europeanpharmaceuticalreview.com/news/177014/could-acoziborole-eliminate-sleeping-sickness-in-africa/
https://pubmed.ncbi.nlm.nih.gov/36460027/
https://www.europeanpharmaceuticalreview.com/news/177014/could-acoziborole-eliminate-sleeping-sickness-in-africa/
https://pubmed.ncbi.nlm.nih.gov/36460027/
https://pubmed.ncbi.nlm.nih.gov/36460027/
https://dndi.org/scientific-articles/2023/determination-optimal-single-dose-treatment-acoziborole-human-african-trypanosomiasis-first-in-human-study/
https://www.europeanpharmaceuticalreview.com/news/177014/could-acoziborole-eliminate-sleeping-sickness-in-africa/
https://dndial.org/artigos_cientificos/2022/efficacy-and-safety-of-acoziborole-in-patients-with-human-african-trypanosomiasis-caused-by-trypanosoma-brucei-gambiense-a-multicentre-open-label-single-arm-phase-2-3-trial/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2356493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Safety and Tolerability of SCYX-7158

The safety profile of SCYX-7158 has been evaluated in both preclinical and clinical settings,
indicating a favorable therapeutic window.

Preclinical Toxicology:

e Invitro: SCYX-7158 showed a low risk for cytochrome P450-based drug-drug interactions,
with IC50 values above 10 uM for major human isoforms.[5] It was also found to be non-
mutagenic in the Ames assay.[9]

o Cardiovascular Safety: The compound did not exhibit significant binding to the hERG
potassium channel, suggesting a low risk of causing long QT syndrome.[9]

Clinical Safety:

In the phase II/lll trial, acoziborole was well-tolerated.[6] While 75% of patients experienced
treatment-emergent adverse events, 93% of these were mild or moderate.[10] The most
common drug-related adverse events were pyrexia and asthenia.[6][10] Importantly, no
significant drug-related safety signals were identified, and the four deaths that occurred during
the study were not considered to be related to the treatment.[3][6] A first-in-human study in
healthy volunteers also demonstrated that acoziborole was well-tolerated at all tested doses up
to a maximum of 1200 mg, with no dose-related adverse events observed.[11][12]
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Parameter DDD00057570 SCYX-7158 (Acoziborole)

Low risk for CYP450
interactions, non-mutagenic

Preclinical Safety Findings No Data Available (Ames test negative), low
potential for hERG channel
binding.[5][9]

Most were mild to moderate

(93%). Most common drug-

Clinical Adverse Events No Data Available ]
related events were pyrexia
and asthenia.[6][10]

No significant drug-related
) ] safety signals reported. Deaths

Serious Adverse Events No Data Available ) ] )
in the trial were not considered
treatment-related.[3][6]

Maximum Tolerated Dose ] Well-tolerated up to a single

No Data Available
(Healthy Volunteers) dose of 1200 mg.[11][12]

Pharmacokinetics of SCYX-7158

The pharmacokinetic profile of SCYX-7158 supports its use as a single-dose therapy due to its

long half-life.
Parameter DDD00057570 SCYX-7158 (Acoziborole)
) o ] Orally bioavailable in rodents
Bioavailability No Data Available )
and non-human primates.[1][2]
Readily distributes into the
Distribution No Data Available central nervous system (CNS).
[21[5]
o ) Approximately 400 hours.[12]
Half-life (in humans) No Data Available [13]
Metabolism No Data Available Low clearance.[5]
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Experimental Protocols
In Vitro Trypanocidal Activity of SCYX-7158

The in vitro activity of SCYX-7158 was assessed against various Trypanosoma brucei strains.
[1] Parasite viability was determined using a resazurin-based assay after 72 hours of
incubation with the compound.[1] For time-kill assays, trypanosomes were exposed to
continuous drug pressure, and parasite viability was measured by ATP content at multiple time
points over 24 hours.[5]

Murine Model of Stage 2 HAT

The efficacy of SCYX-7158 in a late-stage HAT model involved infecting mice with T. b. brucei.
[5] Treatment with oral doses of SCYX-7158 was initiated 21 days after infection and continued
for 7 days.[14] A cure was defined as the absence of parasitemia in the blood for 180 days
post-treatment, confirmed by the inability of blood and brain homogenates from treated animals
to cause infection in fresh mice.[5]

Phase ll/lll Clinical Trial of Acoziborole

This multicenter, open-label, single-arm study enrolled 208 patients with early- or late-stage
gambiense HAT in the Democratic Republic of the Congo and Guinea.[4][6] Patients received a
single oral dose of 960 mg of acoziborole and were hospitalized for observation until day 15
post-treatment.[6] Follow-up visits were conducted at 3, 6, 12, and 18 months.[6] The primary
endpoint was the treatment success rate at 18 months, defined as cure or probable cure based
on the absence of trypanosomes and a cerebrospinal fluid white blood cell count of less than
20 cells/pL.[15]
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Caption: Conceptual diagram of a therapeutic window.
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Caption: Workflow of the Phase II/llI clinical trial for SCYX-7158 (acoziborole).

Conclusion

SCYX-7158 (acoziborole) has demonstrated a promising therapeutic window for the treatment
of Human African Trypanosomiasis. It exhibits high efficacy at doses that are well-tolerated in
human subjects, with a favorable safety profile characterized by mild to moderate adverse
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events. Its long pharmacokinetic half-life supports a single-dose treatment regimen, which is a

significant advancement for this neglected disease.

Unfortunately, due to the absence of publicly available data for DDD00057570, a direct

comparison of its therapeutic window with that of SCYX-7158 is not possible. Further research

and data on DDD00057570 are required to conduct a meaningful comparative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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